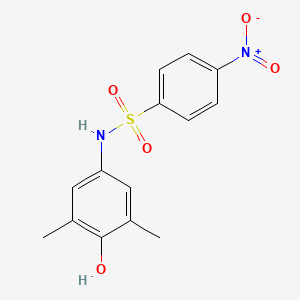

![molecular formula C14H10N2O2S B5526142 2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)

2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of isoindole-1,3-dione derivatives. Isoindole-1,3-diones are an important class of heterocycles due to their diverse applications in various fields of chemistry.

Synthesis Analysis

- A methodology for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene, has been developed. This involves epoxidation and subsequent opening of the epoxide with nucleophiles to obtain amino and triazole derivatives of hexahydro-1H-isoindole-1,3(2H)-dione (Tan et al., 2016).

- Another approach is the palladium-catalyzed aminocarbonylation of o-halobenzoates producing 2-substituted isoindole-1,3-diones. This method tolerates various functional groups and provides a one-step approach to these heterocycles (Worlikar & Larock, 2008).

Molecular Structure Analysis

- The molecular and crystal structure of N-aminoimides, related to isoindole diones, reveals the formation of hydrogen bonds and orthogonal electrostatic interactions, which are significant in understanding the compound's molecular interactions (Struga et al., 2007).

Chemical Reactions and Properties

- Isoindole diones participate in various chemical reactions, forming a diverse range of derivatives. This includes reactions with primary amines and various nucleophiles, demonstrating their chemical versatility (Tan et al., 2016).

Physical Properties Analysis

- The crystal and molecular structures of isoindole-1,3(2H)-dione derivatives have been extensively studied, providing insights into their physical properties. For example, the study of 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione reveals details about its crystallization and molecular arrangement (Anouar et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

Complex Heterocycle Formation

A study detailed the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid, resulting in angular isoindole diones. This synthesis underscores the compound's utility in creating complex heterocycles for further chemical analysis and potential applications in drug development and material sciences (Vasilin et al., 2015).

Molecular and Crystal Structure

Research on N-aminoimides, including derivatives of isoindole diones, focused on their molecular and crystal structures. The findings contribute to understanding the physical characteristics and potential applications of these compounds in developing materials with specific optical properties (Struga et al., 2007).

Methodological Developments

- One-Step Synthesis Approach: A palladium-catalyzed aminocarbonylation method was developed for producing 2-substituted isoindole-1,3-diones, offering a streamlined approach to synthesizing this class of heterocycles. This methodology is significant for pharmaceutical research and development, highlighting the versatility of isoindole diones in organic synthesis (Worlikar & Larock, 2008).

Applications in Material Science

- Near-Infrared Conjugated Polymer: A study on thieno-isoindigo derivative-based polymers, incorporating isoindole dione units, showcased their application in ambipolar field-effect transistors and photothermal conversion. This research points to the potential of such compounds in creating advanced materials for electronic devices and energy conversion technologies (Zhang et al., 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c1-9-6-7-19-12(9)8-15-16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXQBVHALGLXAW-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(diallylamino)methyl]-6-ethoxy-2-methyl-4-quinolinol](/img/structure/B5526059.png)

![5-[4-(methylthio)benzylidene]-3-{[4-(methylthio)benzylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5526062.png)

![[(3R*,4S*)-1-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526072.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-2-thiophenecarboxamide](/img/structure/B5526073.png)

![1-(3-chlorophenyl)-4-[3-(3-methoxyphenoxy)propyl]-2-piperazinone](/img/structure/B5526081.png)

![6-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5526084.png)

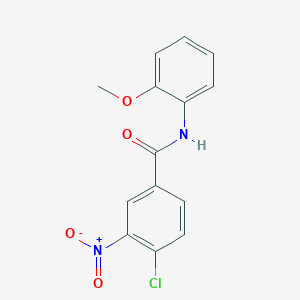

![{4-[(2-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5526090.png)

![N-(4-fluorophenyl)-2-{3-[(hydroxyimino)methyl]-1H-indol-1-yl}acetamide](/img/structure/B5526091.png)

![6-(4-bromophenyl)-2-ethylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B5526113.png)

![4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5526119.png)

![N'-(2,4-dichlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5526130.png)

![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)